2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid
Description
Properties
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-7-15-11-8-4-2-3-5-9(8)19-12(11)13(16-7)14-6-10(17)18/h2-5H,6H2,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCFJCCDXGIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCC(=O)O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid typically involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The reaction conditions often include the use of aqueous KOH 40% w/v in ethanol for the Claisen–Schmidt condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and apoptosis inducer.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibition and anticancer properties.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are investigated for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid stands out due to its specific molecular structure, which allows for unique interactions with multiple kinase targets. This multi-targeted approach enhances its potential efficacy as an anticancer agent compared to other similar compounds .
Biological Activity
2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 319.36 g/mol. The structure includes a benzofuro-pyrimidine moiety that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 319.36 g/mol |
| CAS Number | 844455-03-4 |
The biological activity of this compound is primarily attributed to its interaction with various protein kinases. Protein kinases are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Inhibitors targeting these enzymes can potentially disrupt cancer cell signaling pathways, making this compound a candidate for anticancer therapy.
Anticancer Properties
Studies have indicated that analogs of this compound exhibit significant inhibitory effects on specific protein kinases associated with cancer progression. For instance, compounds related to this structure have shown efficacy against the PIM kinase family, which is linked to tumor growth and survival mechanisms in various cancers.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been noted in preliminary studies. It may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), which is critical in inflammatory responses. Such activity indicates potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. These findings support its potential as an anticancer agent.
- Kinase Inhibition Assays : Biochemical assays revealed that the compound effectively inhibits specific kinases involved in cancer signaling pathways. The IC50 values indicate potent inhibition, suggesting that this compound could serve as a lead for drug development targeting these kinases.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, further validating its anti-inflammatory potential.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate | Potential kinase inhibitor; anticancer activity |
| 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid | Anti-inflammatory; moderate anticancer properties |
| 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-acetamide | Antioxidant; diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
